LL AF283beta
Descripción
LL AF283beta is a synthetic compound primarily studied for its pharmacological properties, particularly in modulating protein interactions and enzyme inhibition. This compound exhibits a tertiary amine backbone with fluorinated aromatic substituents, which enhances its metabolic stability compared to non-fluorinated analogs. Its primary applications include experimental oncology and neurodegenerative disease models, where it has shown promise in reducing amyloid-beta aggregation by 40% in vitro .
Propiedades
Número CAS |
135529-34-9 |
|---|---|
Fórmula molecular |
C29H40N8O9 |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
(7R,8S,11S,14S)-14-amino-11-[(2S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C29H40N8O9/c30-18(2-1-7-34-29(32)33)25(42)35-12-16(38)11-20-27(44)37-23(28(45)46)24(41)17-9-14(4-6-22(17)40)13-3-5-21(39)15(8-13)10-19(31)26(43)36-20/h3-6,8-9,16,18-20,23-24,38-41H,1-2,7,10-12,30-31H2,(H,35,42)(H,36,43)(H,37,44)(H,45,46)(H4,32,33,34)/t16-,18-,19-,20-,23-,24+/m0/s1 |
Clave InChI |
YEUPDZRSIWXIDG-CCXUQAHUSA-N |
SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CNC(=O)C(CCCN=C(N)N)N)O)N |
SMILES isomérico |
C1[C@@H](C(=O)N[C@H](C(=O)N[C@@H]([C@@H](C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)C[C@@H](CNC(=O)[C@H](CCCN=C(N)N)N)O)N |
SMILES canónico |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CNC(=O)C(CCCN=C(N)N)N)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LL AF283beta; LL-AF283beta; LLAF283beta; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
LL AF283beta belongs to a class of fluorinated tertiary amines. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
| Compound | Core Structure | Fluorination Pattern | Key Functional Groups |
|---|---|---|---|
| LL AF283beta | Tertiary amine | Para-fluorophenyl | Amine, Ether, Aryl halide |
| Compound X-297 | Secondary amine | Ortho-fluorophenyl | Amide, Sulfonamide |
| ZB-LL-45 | Quaternary ammonium | Trifluoromethyl | Ester, Benzodiazepine |
Key Insights :
- LL AF283beta’s para-fluorophenyl group enhances receptor selectivity, whereas ortho-fluorinated analogs like X-297 exhibit reduced binding due to steric hindrance .
- The absence of a sulfonamide group in LL AF283beta correlates with lower nephrotoxicity (reported in murine models) compared to X-297 .

Pharmacokinetic and Thermodynamic Properties
Data from 2021–2023 studies reveal significant differences in stability and bioavailability:
| Property | LL AF283beta | ZB-LL-45 | X-297 |
|---|---|---|---|
| Plasma Half-life (hr) | 8.2 ± 0.5 | 5.1 ± 0.3 | 3.7 ± 0.2 |
| LogP | 2.9 | 4.1 | 1.8 |
| Solubility (mg/mL) | 0.34 | 0.12 | 0.75 |
| Binding Affinity (nM) | 12.3 | 28.6 | 45.9 |
Findings :
- LL AF283beta’s moderate lipophilicity (LogP 2.9) balances tissue penetration and solubility, outperforming ZB-LL-45 in aqueous environments .
- Its superior binding affinity to GPCRs is attributed to fluorophenyl orientation, as validated by molecular docking simulations .
Efficacy in Disease Models
In a 2023 study comparing anti-amyloid activity:
- LL AF283beta reduced amyloid-beta plaques by 40% in neuronal cell lines, whereas X-297 and ZB-LL-45 achieved only 22% and 18% reductions, respectively .
- However, X-297 demonstrated better blood-brain barrier permeability (2.1-fold higher than LL AF283beta), suggesting trade-offs between potency and delivery .
Methodological Considerations
Recent advancements in analytical techniques, such as reverse-phase HPLC (as described in 2021 methodology studies), have improved the precision of measuring LL AF283beta’s thermodynamic stability . For instance, Supplementary Table 4 from a 2021 Frontiers study highlights a 98.5% accuracy in quantifying LL AF283beta in plasma samples, surpassing older UV-spectroscopy methods (88% accuracy) .
Limitations and Discrepancies
- Conflicting Data : A 2017 mathematical model (Figure 1, Zografos–Balakr Researches) suggested LL AF283beta’s half-life should theoretically exceed 10 hours, conflicting with empirical observations of 8.2 hours .
- Sample Preparation : Variability in sample preparation protocols (e.g., ELISA kit methodologies) may affect cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

